molecular formula C18H22N6O4 B4532015 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B4532015
M. Wt: 386.4 g/mol
InChI Key: IPDUWSQNGBWOAZ-UHFFFAOYSA-N
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Description

“4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide” is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The final compound can be formed by coupling the benzodioxole, triazole, and piperazine intermediates using appropriate reagents and conditions.

Industrial Production Methods

Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or sulfonates.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzodioxole moiety might yield carboxylic acids or aldehydes.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide

Uniqueness

The unique combination of the benzodioxole, triazole, and piperazine moieties in “4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide” might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-3-15-19-17(21-22(15)2)20-18(26)24-7-6-23(16(25)10-24)9-12-4-5-13-14(8-12)28-11-27-13/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDUWSQNGBWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)NC(=O)N2CCN(C(=O)C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide

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